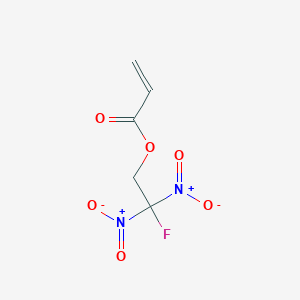

2-Fluoro-2,2-dinitroethyl acrylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16544-21-1 |

|---|---|

Molecular Formula |

C5H5FN2O6 |

Molecular Weight |

208.1 g/mol |

IUPAC Name |

(2-fluoro-2,2-dinitroethyl) prop-2-enoate |

InChI |

InChI=1S/C5H5FN2O6/c1-2-4(9)14-3-5(6,7(10)11)8(12)13/h2H,1,3H2 |

InChI Key |

SVLVXRRQKCWWRO-UHFFFAOYSA-N |

SMILES |

C=CC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |

Canonical SMILES |

C=CC(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |

Other CAS No. |

16544-21-1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 2,2 Dinitroethyl Acrylate

Direct Synthetic Routes to the Acrylate (B77674) Monomer

The direct synthesis of 2-fluoro-2,2-dinitroethyl acrylate from its precursor, 2-fluoro-2,2-dinitroethanol (B101770) (FDNEol), can be achieved through several established esterification methods. The choice of method often depends on the desired yield, purity, and the sensitivity of the starting materials. The high electrophilicity of the carbon in the acryloyl group and the nucleophilicity of the hydroxyl group in FDNEol are central to these transformations.

Common approaches include the reaction of FDNEol with acryloyl chloride, direct esterification with acrylic acid, and milder methods like the Steglich esterification.

Reaction with Acryloyl Chloride (Schotten-Baumann Conditions): A prevalent method for forming esters is the reaction of an alcohol with an acyl chloride in the presence of a base. For the synthesis of this compound, this would involve reacting FDNEol with acryloyl chloride. The reaction is typically carried out in a two-phase system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous phase containing a base (e.g., sodium hydroxide (B78521) or pyridine). The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The strong electron-withdrawing nature of the fluoro- and dinitro- groups on the ethanol (B145695) backbone can decrease the nucleophilicity of the hydroxyl group, potentially requiring slightly more forcing conditions or a stronger base to achieve high yields.

Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. acs.orgcommonorganicchemistry.com To synthesize this compound via this route, FDNEol would be heated with acrylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to achieve high conversion, the water formed as a byproduct must be removed, often by azeotropic distillation. commonorganicchemistry.com The strong acidic conditions and elevated temperatures required for Fischer-Speier esterification might not be ideal for a sensitive compound like this compound, as the dinitro functionality could be susceptible to degradation.

Steglich Esterification: For substrates that are sensitive to the harsh conditions of other esterification methods, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between a carboxylic acid and an alcohol at room temperature. google.comscripps.edu In this case, acrylic acid would be activated by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive amide that is subsequently attacked by the FDNEol to yield the desired ester and dicyclohexylurea (DCU) as a byproduct. scripps.edu This method's mild conditions make it a potentially suitable route for the synthesis of this compound, minimizing the risk of side reactions.

| Esterification Method | Reactants | Key Reagents/Catalysts | Typical Conditions |

| Schotten-Baumann | FDNEol, Acryloyl Chloride | Base (e.g., Pyridine (B92270), NaOH) | Two-phase system (e.g., Dichloromethane/Water) |

| Fischer-Speier | FDNEol, Acrylic Acid | Strong Acid (e.g., H₂SO₄, TsOH) | Heat, Removal of water |

| Steglich | FDNEol, Acrylic Acid | DCC, DMAP | Room temperature, Anhydrous solvent |

Precursor Synthesis: 2-Fluoro-2,2-dinitroethanol (FDNEol)

The synthesis of the key precursor, 2-fluoro-2,2-dinitroethanol (FDNEol), is a critical step. The methodologies generally involve the initial formation of a dinitro compound followed by fluorination.

Fluorination Approaches for FDNEol

The introduction of the fluorine atom is a crucial step in the synthesis of FDNEol. This is typically achieved through the fluorination of a suitable precursor, such as an alkali metal salt of a dinitro compound. A common method involves the fluorination of the potassium salt of 2,2-dinitroethanol.

One approach utilizes electrophilic fluorinating agents. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are effective for this transformation. The reaction is often carried out in a suitable solvent under controlled temperature conditions. The use of such reagents allows for a more controlled and selective introduction of the fluorine atom compared to using elemental fluorine. Other fluorinating agents like diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor, are also commonly used to convert alcohols to fluorides under mild conditions, though in the synthesis of FDNEol, the fluorination step often precedes the final alcohol formation. commonorganicchemistry.com

Condensation and Alkylation Reactions for FDNEol

The carbon backbone of FDNEol is typically constructed through condensation and alkylation reactions. A common starting material is a salt of dinitromethane (B14754101).

A reported synthesis starts with the potassium salt of dinitromethane. This salt undergoes a condensation reaction with formaldehyde (B43269) in an aqueous solution. This reaction, a Henry reaction, results in the formation of the potassium salt of 2,2-dinitroethanol. This intermediate is then subjected to fluorination to yield FDNEol. The yield of the condensation step to form the potassium salt of 2,2-dinitroethanol from the potassium salt of dinitromethane and formaldehyde can be quite high.

| Reaction Step | Starting Material | Reagent(s) | Product | Reported Yield |

| Condensation | Potassium dinitromethanide | Formaldehyde | Potassium 2,2-dinitroethoxide | - |

| Fluorination | Potassium 2,2-dinitroethoxide | Electrophilic Fluorinating Agent (e.g., Selectfluor®) | 2-Fluoro-2,2-dinitroethanol | - |

Advanced Reaction Mechanisms in Acrylate Formation

The formation of this compound involves the nucleophilic attack of the hydroxyl group of FDNEol on the electrophilic carbonyl carbon of an activated acrylic acid derivative. The presence of two electron-withdrawing nitro groups and a fluorine atom on the carbon adjacent to the hydroxyl group in FDNEol significantly influences the reaction mechanism.

These electron-withdrawing groups have a pronounced negative inductive effect (-I effect), which decreases the electron density on the oxygen atom of the hydroxyl group. This reduction in electron density makes FDNEol a weaker nucleophile compared to unsubstituted ethanol. Consequently, the activation of the acrylic acid moiety becomes even more critical for the reaction to proceed efficiently.

In the case of using acryloyl chloride (Schotten-Baumann conditions), the reaction proceeds via a nucleophilic acyl substitution. The base plays a crucial role not only in neutralizing the HCl byproduct but also in potentially deprotonating the weakly acidic hydroxyl group of FDNEol to form a more potent nucleophile, the corresponding alkoxide. The reaction mechanism involves the attack of the hydroxyl oxygen (or the alkoxide) on the highly electrophilic carbonyl carbon of acryloyl chloride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride ion yields the final ester product. The rate of this reaction is highly dependent on the concentration of the nucleophile and the electrophile.

For the Fischer-Speier esterification, the strong acid catalyst protonates the carbonyl oxygen of acrylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. durham.ac.uk This activation is necessary to allow the weakly nucleophilic FDNEol to attack. The mechanism proceeds through the formation of a tetrahedral intermediate, followed by a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the ester. The equilibrium nature of this reaction necessitates the removal of water to drive it to completion.

The Steglich esterification mechanism avoids the use of strong acids or bases. google.comscripps.edu The carboxylic acid is activated by DCC to form an O-acylisourea. This intermediate is highly susceptible to nucleophilic attack. DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a highly reactive N-acylpyridinium salt. This "active ester" is then readily attacked by the weakly nucleophilic hydroxyl group of FDNEol. The driving force for this reaction is the formation of the stable dicyclohexylurea byproduct. The mild conditions of the Steglich esterification are particularly advantageous for substrates with sensitive functional groups like the dinitromethyl moiety in FDNEol.

Polymerization Investigations of 2 Fluoro 2,2 Dinitroethyl Acrylate

Free Radical Polymerization Mechanisms and Kinetics

The polymerization of acrylic monomers is commonly achieved through free radical polymerization, and it is anticipated that 2-Fluoro-2,2-dinitroethyl acrylate (B77674) would follow a similar pathway. This process typically involves an initiator, such as an azo compound or a peroxide, which decomposes upon heating or irradiation to generate free radicals. These radicals then initiate the polymerization of the monomer.

Studies on the free radical polymerization of the related energetic monomer, 2,2-dinitropropyl acrylate (DNPA), provide a valuable framework for understanding the potential polymerization of 2-Fluoro-2,2-dinitroethyl acrylate. For instance, the polymerization of DNPA has been successfully carried out in a toluene (B28343) solution using azobisisobutyronitrile (AIBN) as the initiator. energetic-materials.org.cn Research has shown that the reaction temperature and initiator concentration significantly influence the polymer's molecular weight and the monomer conversion rate. energetic-materials.org.cn

An increase in the initiator concentration typically leads to a decrease in the average molecular weight of the resulting polymer, as more polymer chains are initiated simultaneously, leading to shorter chain lengths. energetic-materials.org.cn Similarly, elevating the reaction temperature can increase the rate of polymerization but may also result in a lower molecular weight due to a higher rate of termination reactions. A study on DNPA demonstrated that a monomer conversion of 60% could be achieved at 80°C within 2 hours. energetic-materials.org.cn

The kinetics of the polymerization of another related compound, 2,2-dinitrobutyl acrylate, have also been investigated. The polymerization rate was found to be dependent on both the monomer and initiator concentrations, with the rate equation determined as Rp = k[M]1.27[I]0.63. researchgate.net This suggests a complex kinetic behavior where the termination reaction may involve both mono- and bi-molecular pathways, and the initiation process is dependent on the monomer concentration. researchgate.net Given these findings, it is reasonable to hypothesize that the free radical polymerization of this compound would exhibit similar dependencies on reaction conditions, although the presence of the fluorine atom might influence the reactivity of the monomer and the properties of the resulting polymer.

Table 1: Illustrative Free Radical Polymerization Conditions for an Energetic Acrylate Monomer (DNPA)

| Parameter | Value | Reference |

| Monomer | 2,2-dinitropropyl acrylate (DNPA) | energetic-materials.org.cn |

| Initiator | Azobisisobutyronitrile (AIBN) | energetic-materials.org.cn |

| Solvent | Toluene | energetic-materials.org.cn |

| Reaction Temperature | 80 °C | energetic-materials.org.cn |

| Reaction Time | 2 hours | energetic-materials.org.cn |

| Monomer Conversion | 60% | energetic-materials.org.cn |

Radiation-Curable Energetic Compositions Incorporating the Monomer

Radiation curing is a rapid, solvent-free method for polymerizing monomers and oligomers, making it an attractive technology for producing energetic materials. This process typically involves exposing a formulation containing a reactive monomer or oligomer and a photoinitiator to ultraviolet (UV) or electron beam (EB) radiation. The radiation triggers the rapid polymerization and cross-linking of the formulation, resulting in a solid, cured material.

The formulation of a radiation-curable energetic composition would likely involve blending this compound with a suitable photoinitiator and potentially other energetic or non-energetic plasticizers and binders to achieve the desired mechanical and energetic properties. The curing process would involve exposing a thin film of this mixture to a controlled dose of radiation. The properties of the resulting energetic polymer, such as its glass transition temperature, thermal stability, and mechanical strength, would be dependent on the composition of the formulation and the curing conditions.

Copolymerization Studies with Other Energetic Monomers

Copolymerization is a versatile technique used to tailor the properties of polymers by combining two or more different monomers. In the context of energetic materials, copolymerization can be employed to enhance properties such as mechanical strength, thermal stability, and compatibility with other components of an explosive or propellant formulation.

There is a strong precedent for the copolymerization of energetic acrylates. For example, 2,2-dinitropropyl acrylate (DNPA) has been successfully copolymerized with vinyl acetate (B1210297) (VAc). energetic-materials.org.cn In these studies, the copolymer was synthesized via free radical polymerization in ethyl acetate with AIBN as the initiator. energetic-materials.org.cn The resulting copolymer exhibited a glass transition temperature of 59.7°C and a thermal decomposition peak at 259.1°C, and it was found to be compatible with common high explosives like RDX and HMX. energetic-materials.org.cn

The molar ratio of the comonomers in the feed is a critical parameter that influences the composition and properties of the final copolymer. Research on the DNPA-VAc copolymer showed that a yield of 72% could be achieved with a DNPA to VAc molar ratio of 3:1 at 80°C over 8 hours. energetic-materials.org.cn

It is highly probable that this compound could be copolymerized with a variety of other energetic and non-energetic monomers to create binders with a wide range of properties. Potential comonomers could include other energetic acrylates, vinyl monomers, or plasticizing monomers designed to improve the mechanical properties of the resulting polymer. The reactivity ratios of the comonomers would need to be determined to understand the copolymerization behavior and to control the composition and microstructure of the final copolymer.

Table 2: Example of Copolymerization of an Energetic Acrylate (DNPA) with Vinyl Acetate (VAc)

| Parameter | Value | Reference |

| Comonomer 1 | 2,2-dinitropropyl acrylate (DNPA) | energetic-materials.org.cn |

| Comonomer 2 | Vinyl Acetate (VAc) | energetic-materials.org.cn |

| Initiator | Azobisisobutyronitrile (AIBN) | energetic-materials.org.cn |

| Solvent | Ethyl Acetate | energetic-materials.org.cn |

| Monomer Molar Ratio (DNPA:VAc) | 3:1 | energetic-materials.org.cn |

| Reaction Temperature | 80 °C | energetic-materials.org.cn |

| Reaction Time | 8 hours | energetic-materials.org.cn |

| Copolymer Yield | 72% | energetic-materials.org.cn |

| Glass Transition Temperature (Tg) | 59.7 °C | energetic-materials.org.cn |

| Thermal Decomposition Peak | 259.1 °C | energetic-materials.org.cn |

Reactivity and Derivatization Chemistry of the 2 Fluoro 2,2 Dinitroethyl Moiety

Michael Addition Reactions of 2-Fluoro-2,2-dinitroethanol (B101770) with Olefinic and Acetylenic Acceptors

The Michael addition, or conjugate addition, is a crucial reaction for forming new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org In the context of 2-fluoro-2,2-dinitroethanol, this reaction involves the addition of the alcohol to activated alkenes or alkynes, known as Michael acceptors. masterorganicchemistry.comlibretexts.org

Research has shown that 2-fluoro-2,2-dinitroethanol can react with various olefinic and acetylenic acceptors. acs.org The course of these reactions is significantly influenced by the reactivity of the acceptor molecule. For instance, with highly reactive acceptors like dimethyl acetylenedicarboxylate, the reaction exclusively yields ether adducts. acs.org However, with less reactive acceptors such as ethyl propiolate, a mixture of addition and deformylation products can be observed. acs.org Olefinic acceptors generally lead to deformylation products. acs.org

The reaction conditions also play a critical role. In aqueous solutions, the formation of fluorodinitroethyl ethers confirms the presence of the 2-fluoro-2,2-dinitroethoxide ion. acs.org Conversely, non-aqueous reactions catalyzed by pyridine (B92270) tend to yield ethers only with the more reactive acceptors, without evidence of deformylation. acs.org

Table 1: Michael Addition Reactions of 2-Fluoro-2,2-dinitroethanol

| Acceptor | Catalyst/Solvent | Product(s) |

|---|---|---|

| Dimethyl acetylenedicarboxylate | Pyridine | 1:1 alcohol adduct (ether) |

| Ethyl propiolate | Pyridine | 1:1 alcohol adduct (ether) |

| Ethyl acrylate (B77674) | Water | Ethyl 4-fluoro-4,4-dinitrobutyrate |

This table summarizes the outcomes of Michael addition reactions with various acceptors. The data is compiled from a study on the Michael reactions of 2-fluoro-2,2-dinitroethanol. acs.org

Etherification and Esterification Reactions for Derivatization

Etherification:

2-Fluoro-2,2-dinitroethanol readily undergoes etherification with various electrophilic reagents. In the presence of aqueous alkali, it reacts with dimethyl sulfate (B86663) and allyl bromide to yield 2-fluoro-2,2-dinitroethyl methyl ether and allyl 2-fluoro-2,2-dinitroethyl ether, respectively. acs.org Reactions with epoxides like ethylene (B1197577) oxide and propylene (B89431) oxide in aqueous sodium hydroxide (B78521) produce the corresponding 2-hydroxyethyl and 2-hydroxypropyl ethers in moderate yields. acs.org

Esterification:

Esterification is a common method for derivatizing 2-fluoro-2,2-dinitroethanol. The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used technique. masterorganicchemistry.comrug.nlmasterorganicchemistry.com In the case of 2-fluoro-2,2-dinitroethanol, reactions with acetic anhydride (B1165640) and ethyl chloroformate in the presence of aqueous alkali yield 2-fluoro-2,2-dinitroethyl acetate (B1210297) and ethyl 2-fluoro-2,2-dinitroethyl carbonate. acs.org Furthermore, reaction with oxalyl chloride can produce 2-fluoro-2,2-dinitroethyl oxalyl chloride. acs.org Another significant reaction involves the use of 2-fluoro-2,2-dinitroethylsulfuric acid for the esterification of α-hydroxycarboxylic acids. scholarsportal.info

Table 2: Selected Etherification and Esterification Products of 2-Fluoro-2,2-dinitroethanol

| Reagent | Product |

|---|---|

| Dimethyl sulfate | 2-Fluoro-2,2-dinitroethyl methyl ether |

| Allyl bromide | Allyl 2-fluoro-2,2-dinitroethyl ether |

| Acetic anhydride | 2-Fluoro-2,2-dinitroethyl acetate |

| Ethyl chloroformate | Ethyl 2-fluoro-2,2-dinitroethyl carbonate |

This table highlights some of the ethers and esters synthesized from 2-fluoro-2,2-dinitroethanol. The information is based on reported alkylation and esterification reactions. acs.org

Formation of Energetic Carbonate and Formal Derivatives

The derivatization of 2-fluoro-2,2-dinitroethanol extends to the formation of energetic carbonates and formals, which are of interest for their potential applications in energetic formulations.

Carbonates: As mentioned previously, the reaction of 2-fluoro-2,2-dinitroethanol with ethyl chloroformate in an alkaline medium yields ethyl 2-fluoro-2,2-dinitroethyl carbonate. acs.org

Formals: Bis(2-fluoro-2,2-dinitroethyl) formal (FEFO) is a notable energetic plasticizer. google.com An improved synthesis method for high-purity FEFO involves the fluorination of a solution of bis(2-alkali metal-2,2-dinitroethyl) formal. google.com This process avoids the use of methanol (B129727) as a solvent, which was a complication in previous methods. google.com Additionally, the lower polyoxymethylene homologs of FEFO have been prepared from 2-fluoro-2,2-dinitroethanol and formaldehyde (B43269) in sulfuric acid. dtic.mil

Synthesis of Energetic Carbamate (B1207046) and Nitrocarbamate Derivatives

The synthesis of carbamate and nitrocarbamate derivatives introduces the N-C(O)O and N-N(O)O-C(O)O linkages, respectively, which can contribute to the energetic properties of the resulting compounds. Research has been conducted on the synthesis of asymmetric carbamate derivatives that incorporate the 2-fluoro-2,2-dinitroethyl moiety alongside other energetic groups like secondary nitramines and 2,2,2-trinitroethyl groups. documentsdelivered.com These complex molecules are of interest for their potential as high-energy dense oxidizers. documentsdelivered.com

Integration into Nitrogen-Rich Heterocyclic Systems

Incorporating the 2-fluoro-2,2-dinitroethyl moiety into nitrogen-rich heterocyclic systems is a key strategy for developing advanced high-energy density materials. researchgate.netresearchgate.net The combination of the fluorine-containing explosophoric group with a heterocyclic backbone can lead to compounds with superior density and thermal stability. researchgate.netresearchgate.net

For example, methods have been developed for the synthesis of 4(10)-2-fluoro-2,2-dinitroethyl derivatives of polynitrohexaazaisowurtzitanes. researchgate.net These compounds exhibit high densities and thermal resistance, making them promising candidates for energetic components in propellant compositions. researchgate.net The Mannich-type reaction of 2-fluoro-2,2-dinitroethylamine with 2,2,2-trinitroethanol, followed by nitration, is another pathway to synthesize energetic compounds incorporating the 2-fluoro-2,2-dinitroethyl group. bohrium.com

Other Notable Derivatization Pathways and Alkylation Reactions

Beyond the previously mentioned reactions, 2-fluoro-2,2-dinitroethanol can undergo other significant derivatization and alkylation reactions.

Pyridine-catalyzed reactions of 2-fluoro-2,2-dinitroethanol with thionyl chloride and sulfuryl chloride yield bis(2-fluoro-2,2-dinitroethyl) sulfite (B76179) and 2-fluoro-2,2-dinitroethyl chloride, respectively. acs.org An ester-exchange reaction can be used to obtain tris(2-fluoro-2,2-dinitroethyl) borate. acs.org

Alkylation with epoxides such as epihalohydrins and butadiene dioxide leads to the formation of 2-fluoro-2,2-dinitroethyl glycidyl (B131873) ether and 4-(2-fluoro-2,2-dinitroethoxy)-3-hydroxybutene 1,2-oxide, respectively. acs.org These reactions further demonstrate the versatility of 2-fluoro-2,2-dinitroethanol as a precursor for a wide array of functionalized and energetic molecules.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For a comprehensive analysis of 2-Fluoro-2,2-dinitroethyl acrylate (B77674), a combination of ¹H, ¹³C, ¹⁹F, and potentially ¹⁴N or ¹⁵N NMR studies would be indispensable.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy would identify and characterize the hydrogen atoms within the molecule. The acrylate group's vinyl protons would typically appear as a complex multiplet system due to geminal, cis, and trans couplings. The methylene (B1212753) (-CH₂-) protons adjacent to the dinitrofluoroethyl group would likely present as a triplet, split by the neighboring fluorine atom. The chemical shifts would be influenced by the strong electron-withdrawing nature of the adjacent nitro and fluoro groups, causing them to appear at a relatively high frequency (downfield).

Table 1: Predicted ¹H NMR Data for 2-Fluoro-2,2-dinitroethyl acrylate

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| =CH₂ (cis to C=O) | 6.0 - 6.5 | Doublet of doublets | Jgem, Jcis |

| =CH₂ (trans to C=O) | 5.8 - 6.2 | Doublet of doublets | Jgem, Jtrans |

| -CH= | 6.2 - 6.8 | Doublet of doublets | Jcis, Jtrans |

| -OCH₂- | 4.5 - 5.0 | Triplet | ³JH-F |

Note: This table is predictive and not based on published experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

A ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon of the acrylate group would be expected at a high chemical shift (downfield). The carbons of the double bond would appear in the olefinic region, while the methylene carbon and the quaternary carbon bearing the nitro and fluoro groups would be further shielded, though still significantly downfield due to the electronegative substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 170 |

| =CH₂ | 125 - 135 |

| =CH- | 130 - 140 |

| -OCH₂- | 60 - 70 |

| -C(NO₂)₂F | 110 - 120 (split by F) |

Note: This table is predictive and not based on published experimental data.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique that would provide direct information about the fluorine atom in the molecule. A single resonance would be expected, and its chemical shift would be characteristic of a fluorine atom attached to a carbon bearing two nitro groups. The signal would likely be a triplet due to coupling with the adjacent methylene protons.

Nitrogen Nuclear Magnetic Resonance (¹⁴N and ¹⁵N NMR) Spectroscopic Analysis

Nitrogen NMR, particularly the more sensitive ¹⁵N isotope, could offer direct insight into the electronic environment of the nitro groups. The chemical shifts of the nitrogen atoms in the nitro groups would be expected in a region typical for such functionalities, providing confirmation of their presence. However, ¹⁴N NMR signals are often broad due to quadrupolar relaxation, which can make them difficult to observe.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying characteristic functional groups.

In the IR spectrum of this compound, strong absorption bands would be anticipated for the asymmetric and symmetric stretching vibrations of the nitro groups (NO₂), typically found in the regions of 1550-1600 cm⁻¹ and 1350-1400 cm⁻¹, respectively. orgchemboulder.comorgchemboulder.comblogspot.com The carbonyl (C=O) stretch of the acrylate ester would present as a very strong band around 1720-1740 cm⁻¹. The C=C stretching vibration of the acrylate would be observed around 1630-1640 cm⁻¹. The C-F stretch would likely appear in the 1000-1100 cm⁻¹ region. acs.org Raman spectroscopy would also show these vibrations, with the C=C and symmetric NO₂ stretches often being particularly strong.

Table 3: Predicted IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| NO₂ | Asymmetric Stretch | 1550 - 1600 | Strong | Medium |

| NO₂ | Symmetric Stretch | 1350 - 1400 | Strong | Strong |

| C=O | Stretch | 1720 - 1740 | Very Strong | Medium |

| C=C | Stretch | 1630 - 1640 | Medium | Strong |

| C-O | Stretch | 1150 - 1250 | Strong | Weak |

| C-F | Stretch | 1000 - 1100 | Strong | Weak |

Note: This table is predictive and not based on published experimental data.

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, although it might be weak or absent depending on the ionization technique used.

Common fragmentation pathways for nitro compounds involve the loss of NO₂ (46 Da) and NO (30 Da). nih.govnih.gov For this molecule, fragmentation could also occur at the ester linkage, leading to ions corresponding to the acrylate portion and the 2-fluoro-2,2-dinitroethyl fragment. High-resolution mass spectrometry (HRMS) would be essential to determine the exact elemental composition of the parent ion and its fragments, confirming the molecular formula.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 208 | [M]⁺ |

| 162 | [M - NO₂]⁺ |

| 136 | [C₃H₃O₂]⁺ (Acryloyl cation) |

| 122 | [CH₂C(NO₂)₂F]⁺ |

| 72 | [C₃H₄O]⁺ |

| 55 | [C₃H₃O]⁺ |

Note: This table is predictive and not based on published experimental data. The molecular weight of this compound is approximately 208.1 g/mol .

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is a cornerstone technique for the characterization of this compound. This destructive method provides the mass percentages of the constituent elements—carbon, hydrogen, and nitrogen—within the molecule. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula, C₅H₅FN₂O₆.

This comparison is critical for several reasons. Firstly, it serves as a primary verification of the compound's empirical formula, confirming that the synthesis has yielded the target molecule. Secondly, any significant deviation between the found and calculated values can indicate the presence of impurities, such as residual solvents or starting materials, thereby providing a quantitative measure of the sample's purity. For a compound like this compound, which is often synthesized for use in applications requiring high purity, this verification is indispensable.

The theoretical elemental composition is calculated based on its molecular formula (C₅H₅FN₂O₆) and the atomic weights of its constituent atoms (C: 12.01, H: 1.008, F: 19.00, N: 14.01, O: 16.00). The total molecular weight of the compound is approximately 208.10 g/mol . bohrium.com The synthesis and characterization of related energetic precursors and esters routinely involve elemental analysis to confirm their composition. njust.edu.cncarleton.edu

Table 1: Elemental Composition of this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 28.86 | As determined |

| Hydrogen (H) | 2.42 | As determined |

| Nitrogen (N) | 13.46 | As determined |

| Oxygen (O) | 46.13 | Data not typically provided |

| Fluorine (F) | 9.13 | Data not typically provided |

Single-Crystal X-ray Diffraction Studies for Molecular Structure Elucidation

While elemental analysis confirms the what and how much, single-crystal X-ray diffraction (SC-XRD) reveals the precise three-dimensional arrangement of atoms in the crystalline state. This non-destructive technique is the gold standard for molecular structure elucidation, providing unambiguous proof of a compound's constitution and stereochemistry.

For this analysis, a suitable single crystal of this compound must be grown and then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the exact position of each atom can be determined, yielding a wealth of structural information, including:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles formed between adjacent chemical bonds.

Torsional angles: The dihedral angles that define the molecule's conformation.

Crystal packing: The arrangement of molecules within the crystal lattice, including intermolecular interactions like hydrogen bonds or van der Waals forces.

This level of detail is crucial for understanding the molecule's stability, density, and other physical properties. In the field of energetic materials, where density and crystal packing significantly influence performance, SC-XRD is an indispensable tool. njust.edu.cn Although the specific crystallographic data for this compound is not widely published, the characterization of its precursors and closely related energetic compounds has been successfully achieved using this method. njust.edu.cncarleton.edu The data obtained from such an analysis would be presented in a standardized crystallographic information file (CIF), a summary of which is typically included in publications.

Table 2: Representative Crystallographic Data Obtainable for this compound

| Parameter | Description |

| Chemical Formula | C₅H₅FN₂O₆ |

| Formula Weight | 208.10 g/mol |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry group of the crystal lattice |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | The volume of the unit cell (ų) |

| Z | The number of molecules per unit cell |

| Density (calculated) | The theoretical density of the crystal (g/cm³) |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

Thermochemical and Computational Energetic Studies

Experimental Determination of Enthalpies of Formation

The standard enthalpy of formation is a fundamental thermochemical property that quantifies the energy released or absorbed during the formation of a compound from its constituent elements in their standard states. For energetic materials, this value is a critical parameter in performance calculations.

Bomb Calorimetry Techniques

The experimental determination of the enthalpy of formation of 2-Fluoro-2,2-dinitroethyl acrylate (B77674) has been accomplished using bomb calorimetry. This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a constant-volume vessel known as a bomb.

In a study by Carpenter, Zimmer, Baroody, and Robb in 1971, the heat of combustion of 2-Fluoro-2,2-dinitroethyl acrylate was measured using a rotating bomb calorimeter. The combustion of the liquid sample was facilitated by placing it in a platinum crucible with a known mass of a hydrocarbon oil to ensure complete combustion. The energy equivalent of the calorimeter was determined by burning certified benzoic acid.

From the heat of combustion, the standard enthalpy of formation (ΔHf°) was calculated. The experimentally determined value provides a benchmark for theoretical calculations and is essential for accurate predictions of the compound's performance.

Table 1: Experimental Thermochemical Data for this compound

| Property | Value | Reference |

| Heat of Combustion (ΔHc°) | -2357 ± 2 kJ/mol | documentsdelivered.com |

| Enthalpy of Formation (ΔHf°) | -583.7 ± 2.1 kJ/mol | documentsdelivered.com |

Quantum Chemical Calculations for Thermochemical Parameters

Quantum chemical calculations offer a powerful tool for predicting the thermochemical properties of molecules, providing insights that can complement or, in some cases, precede experimental measurements.

CBS-4M Level of Theory Applications

The Complete Basis Set (CBS) methods, particularly the CBS-4M (Complete Basis Set-4, Modified) level of theory, are composite computational models designed to achieve high accuracy in thermochemical calculations. These methods combine results from several lower-level calculations to approximate the results of a much higher-level computation.

Specific Software Implementations for Computational Energetics

The calculation of thermochemical parameters using methods like CBS-4M is implemented in various quantum chemistry software packages. The Gaussian suite of programs is a prominent example of software that incorporates CBS methods. These programs allow for the systematic execution of the multiple computational steps required by the CBS-4M protocol, including geometry optimization, frequency analysis, and single-point energy calculations at different levels of theory and basis sets. The final thermochemical data, such as the enthalpy of formation, is then derived from the combination of these computed energies.

Detonation Performance Computations

Computational codes are extensively used to predict the detonation performance of energetic materials, providing crucial data for safety assessments and application design.

Theoretical Studies of Energetic Bond Energies and Stabilities

The stability and energetic performance of this compound are intrinsically linked to the strengths of its chemical bonds. Theoretical studies, employing quantum chemical calculations, provide valuable insights into the bond dissociation energies (BDEs) of the key functional groups within the molecule.

Computational models predict that the C-N bonds in the nitro groups are the weakest links in the molecule. The dissociation of these bonds is often the initial and rate-determining step in the thermal decomposition of many nitro-containing energetic materials. The presence of the electron-withdrawing fluorine atom can further influence the C-NO₂ bond strengths.

A theoretical analysis of the bond energies within this compound would involve the calculation of the BDE for each significant bond. The following table provides a hypothetical representation of such data, based on typical values for similar structural motifs found in the scientific literature.

| Bond | Representative Bond Dissociation Energy (kJ/mol) |

| C-F | ~485 |

| C-NO₂ | ~250-280 |

| O-NO | ~160-180 |

| C-O (ester) | ~350-380 |

| C=C (acrylate) | ~610 |

| C-C | ~340-370 |

Note: These values are illustrative and would require specific computational studies on this compound for precise determination.

Comparative Thermochemical Analysis with Related Energetic Analogues

To better understand the energetic characteristics of this compound, a comparative analysis with structurally related energetic compounds is essential. Key analogues for comparison include other energetic acrylates and compounds containing the fluorodinitroethyl group.

Energetic Acrylate Analogues:

2,2-Dinitropropyl acrylate (DNPA): This compound lacks the fluorine atom present in this compound. A comparative analysis would likely show that the presence of fluorine in the latter enhances its density and thermal stability. nih.gov The heat of formation would also be expected to differ, with the fluorinated compound potentially having a more negative value, indicating greater stability.

Poly(2,2-dinitropropyl acrylate) (PDNPA): As a polymer, PDNPA provides a basis for understanding the properties of poly(this compound). The thermal decomposition of PDNPA has been studied, showing that the primary decomposition occurs in the range of 200-280 °C. nih.gov It is anticipated that the polymer of this compound would exhibit a slightly higher decomposition temperature due to the stabilizing effect of the C-F bond.

Fluorodinitroethyl Analogues:

Bis(2-fluoro-2,2-dinitroethyl)formal (FEFO): FEFO is a well-known energetic plasticizer. Comparing its properties with this compound highlights the difference between a plasticizer and a polymerizable monomer. FEFO is designed to have a low melting point and good compatibility with binders, while the acrylate is intended to form a solid polymer matrix.

The following table presents a comparative overview of key thermochemical data for this compound and its analogues. The values for this compound are predicted based on trends observed in related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Reported Density (g/cm³) | Predicted/Reported Heat of Formation (kJ/mol) |

| This compound | C₅H₅FN₂O₆ | 208.10 | ~1.6-1.7 | ~ -300 to -350 |

| 2,2-Dinitropropyl acrylate (DNPA) | C₆H₈N₂O₆ | 204.14 | ~1.5 | ~ -280 |

| 1-Fluoro-1,1-dinitroethane | C₂H₃FN₂O₄ | 138.05 | ~1.55 | ~ -250 |

| Bis(2-fluoro-2,2-dinitroethyl)formal (FEFO) | C₅H₆F₂N₄O₈ | 292.12 | ~1.68 | ~ -600 |

Note: The values for this compound are estimations and require experimental verification.

The higher density of fluorinated energetic materials is a significant advantage, as it directly correlates with higher detonation velocity and pressure, key performance indicators for explosives.

Thermal Decomposition Studies and Decomposition Kinetics

The thermal decomposition of this compound and its corresponding polymer is a critical area of study to assess its stability, safety, and performance as an energetic material. While specific experimental data for this compound is not widely available, the decomposition mechanism and kinetics can be inferred from studies on analogous energetic polymers, particularly those based on acrylates and containing nitro groups.

The decomposition of energetic polymers like poly(this compound) is expected to be a complex, multi-step process. The initial step is likely the scission of the weakest bond, which, as indicated by theoretical studies, is the C-NO₂ bond. This initiation step leads to the formation of radical species that can then trigger a cascade of further decomposition reactions.

Key expected decomposition pathways include:

Homolytic cleavage of the C-NO₂ bond: This releases NO₂, a highly reactive species that can act as an oxidizer and accelerate the decomposition of the remaining polymer backbone.

Decomposition of the acrylate backbone: Following the initial nitro group scission, the polymer backbone can undergo further fragmentation, leading to the formation of various gaseous products such as CO, CO₂, H₂O, and N₂.

Role of the fluorine atom: The presence of fluorine is expected to influence the decomposition process. While the C-F bond itself is very strong and unlikely to be the initial point of failure, the fluorine atom can affect the reactivity of adjacent radical intermediates, potentially altering the distribution of decomposition products.

The kinetics of thermal decomposition are typically studied using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods allow for the determination of key kinetic parameters, including the activation energy (Ea) and the pre-exponential factor (A).

For a hypothetical poly(this compound), a multi-step decomposition profile would be anticipated in a TGA analysis. The onset of decomposition would likely be in the range of 180-220 °C, with the major weight loss occurring between 200 and 300 °C.

The activation energy for the decomposition of energetic polymers is a crucial parameter for predicting their thermal stability. For comparison, the activation energy for the thermal decomposition of poly(2,2-dinitropropyl acrylate) (PDNPA) has been reported to be in the range of 120-130 kJ/mol. nih.gov It is plausible that the activation energy for poly(this compound) would be slightly higher, reflecting the enhanced thermal stability conferred by the fluorine atom.

The following table provides a hypothetical summary of the expected thermal decomposition characteristics of poly(this compound) in comparison to related polymers.

| Polymer | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) |

| Poly(this compound) | ~190-210 | ~240-260 | ~130-140 |

| Poly(2,2-dinitropropyl acrylate) (PDNPA) nih.gov | ~183 | ~252 | ~123 |

| Poly(methyl methacrylate) (PMMA) | ~250-300 | ~350-400 | ~130-230 |

Note: The values for poly(this compound) are estimations based on analogous systems and require experimental validation.

Advanced Applications and Formulation Science in Energetic Materials

Role as Energetic Free Radical Polymerizable Monomers

2-Fluoro-2,2-dinitroethyl acrylate (B77674) functions as an energetic monomer capable of undergoing polymerization to form an energetic polymer binder. The presence of the acrylate group allows it to participate in polymerization reactions, most commonly through free-radical mechanisms, which are standard for converting acrylate monomers into long-chain polymers.

Research dating back to 1968 confirmed the preparation of poly(2-fluoro-2,2-dinitroethyl acrylate), demonstrating its ability to serve as a building block for energetic polymeric systems. osti.gov While detailed kinetic studies for this specific monomer are not widely available in open literature, the general principles of free-radical polymerization for acrylate-based monomers are well-established. acs.orgpcimag.com This process typically involves an initiator that generates free radicals, which then attack the carbon-carbon double bond of the acrylate monomer, initiating a chain reaction that results in a polymer backbone. acs.org The resulting polymer, poly(this compound), incorporates the high-energy -CF(NO₂)₂ moieties into its side chains, creating a macromolecule that serves as both a structural binder and an energetic component in formulations. acs.orgbibliotekanauki.pl

Integration in Radiation-Curable Energetic Compositions

Radiation curing, utilizing ultraviolet (UV) light or electron beams (EB), is a modern processing technology that offers rapid, solvent-free, and low-temperature curing of formulations. pcimag.combomar-chem.com This technology is based on the free-radical polymerization of reactive monomers and oligomers, particularly those with acrylate functionality. pcimag.com The process is initiated either by a photoinitiator (for UV curing) which generates radicals upon exposure to light, or by the direct action of high-energy electrons (for EB curing) on the acrylate groups. pcimag.comebeammachine.com

Given that this compound is a functional acrylate monomer, it is theoretically a candidate for integration into such radiation-curable systems. The benefits would include extremely fast curing times and the ability to form solid, cross-linked energetic networks without the need for thermal ovens or solvents. pcimag.com This method is widely applied to various urethane (B1682113) acrylates and other functional monomers to create coatings, adhesives, and cast articles. bomar-chem.comresearchgate.net

However, there is no specific information available in the reviewed literature confirming the integration and curing of this compound in radiation-curable energetic compositions. While the underlying chemistry is plausible, its practical application in this specific context remains undocumented in public-domain research.

Applications in Solid Rocket Propellants and Propellant Formulations

Energetic polymers and binders are crucial components of modern solid rocket propellants, providing structural integrity to the propellant grain while also contributing to the total energy output. researchgate.net The goal is to replace inert binders like hydroxyl-terminated polybutadiene (B167195) (HTPB) with energetic alternatives to increase performance metrics such as specific impulse (Isp). bibliotekanauki.plresearchgate.net

Energetic acrylate polymers, such as those based on 2,2-dinitropropyl acrylate, have been investigated for use in high-energy, low-sensitivity propellant formulations. google.com Furthermore, the inclusion of fluorine-containing groups, like the fluorodinitromethyl group found in this compound, is a known strategy for enhancing the density and energetic performance of propellant ingredients. researchgate.net

Despite the clear interest in both energetic acrylates and fluorinated energetic compounds for propellant applications, no direct evidence from the searched literature confirms the use of this compound or its polymer in solid propellant formulations.

A standard method for evaluating the potential of a new energetic compound for propellant applications is through high-temperature chemical equilibrium thermodynamic calculations. researchgate.net Computer codes like EXPLO5 or NASA's CEA (Chemical Equilibrium with Applications) are used to predict key performance parameters based on the compound's elemental composition and heat of formation. researchgate.net These calculations can determine theoretical performance values such as specific impulse, detonation velocity, and pressure, which are critical for assessing a new ingredient's viability as a component in a propellant formulation. researchgate.net

For instance, studies on high-energy derivatives of polynitrohexaazaisowurtzitanes containing the 2-fluoro-2,2-dinitroethyl group have utilized such thermodynamic calculations to demonstrate their potential as energetic components in propellant compositions, showing an improvement in specific impulse over benchmark materials. researchgate.net While this highlights the value of the fluorodinitroethyl moiety, specific thermodynamic data for this compound itself are not available in the reviewed sources.

Utilization in Explosive Compositions

Energetic polymers and monomers are integral to many modern explosive compositions, where they can function as binders, plasticizers, or melt-cast matrices. The dual-role nature of these materials—providing both energy and specific physical properties—makes them highly valuable.

Melt-cast explosives are formulations that are processed in a molten state, poured into munitions casings, and then solidified upon cooling. dntb.gov.ua This manufacturing method requires energetic materials that have relatively low melting points and good thermal stability. Trinitrotoluene (TNT) is the traditional benchmark, but research is active in finding replacements with better performance and safety characteristics. dntb.gov.ua

Research into polynitro energetic compounds has identified 2-fluoro-2,2-dinitroethyl esters as a promising class of materials for use as melt-cast matrices. dntb.gov.ua A study on a series of these esters demonstrated that they possess desirable characteristics for this application, including low melting points, high densities, good thermal stabilities, and high detonation performance, combined with low sensitivity to impact and friction. dntb.gov.ua Although this research focuses on the broader class of 2-fluoro-2,2-dinitroethyl esters, the findings are highly indicative of the potential of the 2-fluoro-2,2-dinitroethyl group in melt-cast systems. The acrylate, being an ester itself, falls within this family of compounds.

Below is a table summarizing the properties of representative 2-fluoro-2,2-dinitroethyl esters investigated as potential melt-cast explosives.

| Property | Compound 1 (Adipate Ester) | Compound 4 (Terephthalate Ester) |

| Melting Point (°C) | 85.0 | 94.7 |

| Decomposition Temp. (°C) | 208.3 | 200.5 |

| Density (g·cm⁻³) | 1.81 | 1.90 |

| Detonation Velocity (m·s⁻¹) | 8459 | 8196 |

| Detonation Pressure (GPa) | 36.6 | 29.8 |

| Impact Sensitivity (J) | 30.5 | 27.6 |

| Friction Sensitivity (N) | >360 | >360 |

| Table based on data from a study on 2-fluoro-2,2-dinitroethyl esters. dntb.gov.ua |

Plastic Bonded Explosives (PBXs) are composite materials where crystals of a solid high explosive (like HMX or RDX) are embedded in a polymer binder matrix, which typically constitutes 5-10% of the total weight. ebeam.com This binder, which can be a thermoset or a thermoplastic elastomer, desensitizes the explosive to shock and friction while providing mechanical integrity. dtic.mil

Energetic binders and plasticizers are often used in PBX formulations to enhance performance compared to those with inert binders. dtic.milgoogle.com The fluoropolymer family is advantageous due to high density and chemical inertness, which contributes to high detonation velocity and long-term stability. ebeam.com A well-known energetic plasticizer containing the fluorodinitroethyl group is bis(2-fluoro-2,2-dinitroethyl)formal (FEFO), which has been used in energetic binder systems for PBXs due to its high energy content and thermal stability. google.comdtic.milnih.gov These binders are often based on fluoropolymers that are miscible with FEFO and are cured with polyisocyanates to form a rubbery matrix for the explosive crystals. google.com

While the use of the related plasticizer FEFO and the general interest in energetic acrylate-based polymers for PBX binders are well-documented, no specific mention of this compound or its polymer being used in a PBX formulation was found in the searched literature.

Role as Energetic Plasticizers and Fluidic Dispersants

The compound this compound (FDNEA) is a subject of interest in the field of energetic materials due to its unique chemical structure, which combines a polymerizable acrylate group with a highly energetic fluorodinitroethyl moiety. This combination suggests its potential dual role as both a reactive monomer for energetic binders and as an energetic plasticizer or fluidic dispersant in various formulations. Energetic plasticizers are crucial components in polymer-bonded explosives (PBXs) and solid rocket propellants, where they serve to improve the mechanical properties and processability of the formulation without compromising its energy output.

While extensive research on FDNEA as a standalone energetic plasticizer is not widely available in open literature, the properties of closely related compounds, such as bis(2-fluoro-2,2-dinitroethyl)formal (FEFO), provide significant insights. FEFO is a well-documented energetic plasticizer recognized for its high density (approximately 1.60 g/cm³), a critical property that correlates with improved performance in energetic materials. nih.govresearchgate.net The presence of the same fluorodinitroethyl group in FDNEA suggests that it would also contribute favorably to the density of energetic formulations. The introduction of fluorine atoms into the molecular structure is a known strategy for increasing the density and stability of energetic compounds. dtic.mil

The acrylate functionality in FDNEA introduces the possibility of its use as a reactive plasticizer. Unlike inert plasticizers that can migrate out of the polymer matrix over time, leading to a degradation of mechanical properties, a reactive plasticizer can be chemically incorporated into the binder network during the curing process. This covalent bonding would prevent migration and ensure long-term stability and performance of the energetic material.

As a fluidic dispersant, FDNEA could play a role in reducing the viscosity of the uncured propellant or explosive slurry. Lowering the viscosity is essential for achieving high solids loading—incorporating a larger proportion of energetic fillers like RDX, HMX, or CL-20—which is crucial for maximizing the energy density of the formulation. The relatively low molecular weight of the monomer, combined with its liquid state at processing temperatures, would likely facilitate the wetting and dispersion of solid filler particles within the binder matrix, leading to a more homogeneous and processable mixture. Research on other energetic plasticizers has demonstrated their ability to significantly improve the processing and detonation properties of pressed PBXs by enhancing the deformation properties of the binder matrix. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-2,2-dinitroethyl acrylate?

- Methodology : While direct data on this compound is limited, analogous nitro-substituted acrylates (e.g., 2-bromo-2,2-dinitroethyl acrylate) are synthesized via esterification of nitro-alcohols with acrylyl chloride or acrylic acid in the presence of trifluoroacetic anhydride (TFAA). For example, 2-cyano-2,2-dinitroethyl acrylate was prepared using TFAA as a catalyst . Researchers should optimize reaction conditions (temperature, solvent, stoichiometry) and monitor purity via TLC or HPLC.

Q. How can the structure and purity of this compound be characterized?

- Methodology : Employ a combination of spectroscopic techniques:

- 1H/13C NMR : To confirm the acrylate backbone and nitro/fluoro substituents. Compare chemical shifts with related acrylates (e.g., methyl 2-fluoroacrylate ).

- IR Spectroscopy : Identify ester carbonyl (~1740 cm⁻¹) and nitro group (~1530 cm⁻¹) vibrations .

- Elemental Analysis : Validate empirical formula (C₃H₃FNO₄) and assess purity.

Q. What stabilization and storage conditions are recommended for this compound?

- Methodology : Nitro compounds are prone to decomposition; stabilize with radical inhibitors (e.g., 4-methoxyphenol or BHT) at 200–300 ppm. Store in amber glass under inert gas (N₂/Ar) at –20°C to prevent polymerization or hydrolysis. Regularly test stability via DSC or accelerated aging studies .

Advanced Research Questions

Q. What challenges arise in studying the polymerization behavior of this compound?

- Methodology : Nitro groups may inhibit radical polymerization due to electron-withdrawing effects. Explore controlled polymerization techniques (RAFT, ATRP) or copolymerization with electron-rich monomers (e.g., styrene). Note that analogous compounds (e.g., 2-cyano-2,2-dinitroethyl acrylate) were synthesized for polymerization studies but not executed, suggesting kinetic or thermodynamic barriers .

Q. How can computational modeling predict reactivity or stability trends for this compound?

- Methodology : Use density functional theory (DFT) to calculate:

- Electrostatic Potential Maps : Identify reactive sites (e.g., nitro groups for nucleophilic attack).

- Thermodynamic Stability : Compare bond dissociation energies (BDEs) of C–NO₂ vs. C–F bonds.

- Solvent Effects : Simulate solvation free energies in common solvents (DMF, THF) .

Q. How do conflicting data on nitro-acrylate stability inform experimental design?

- Methodology : Discrepancies in decomposition rates may arise from impurities or measurement techniques (e.g., DSC vs. TGA). Replicate experiments under controlled conditions (humidity, light) and cross-validate with multiple methods (spectroscopy, chromatography). Link findings to theoretical frameworks, such as the Hammett equation for substituent effects on stability .

Safety and Handling

Q. What engineering controls and PPE are critical for handling this compound?

- Methodology :

- Engineering Controls : Use closed systems with local exhaust ventilation to minimize inhalation/contact. Purge equipment with inert gas before maintenance .

- PPE : Wear neoprene gloves, safety goggles, and flame-resistant lab coats. Use respirators (e.g., NIOSH-approved N95) if ventilation is insufficient .

Theoretical Frameworks

Q. How can research on this compound align with broader theories in nitro chemistry?

- Methodology : Frame studies within the context of:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.